Achieves 3× Higher VOₓ Growth Rate and Wider ALD Window Compared to TEMAV with Ozone
Tetrakis(dimethylamino)vanadium (TDMAV) demonstrates a constant growth rate of 0.95 Å/cycle at 150–200 °C for VO₂ films using H₂O as the coreactant, which is approximately three times higher than the 0.31–0.34 Å/cycle reported for TEMAV with O₃ [1][2]. This quantifies TDMAV's superior reactivity and adsorption behavior in thermal ALD, offering a 179–206% increase in throughput relative to TEMAV/O₃ for the same target film thickness.
| Evidence Dimension | VOₓ Growth Rate (Å/cycle) |
|---|---|
| Target Compound Data | 0.95 Å/cycle |
| Comparator Or Baseline | TEMAV with O₃: 0.31–0.34 Å/cycle |
| Quantified Difference | 179–206% higher |
| Conditions | ALD at 150–200 °C with H₂O (TDMAV) vs. O₃ (TEMAV) |
Why This Matters
Higher growth rate directly reduces deposition time and precursor consumption per wafer, improving manufacturing throughput and lowering cost-of-ownership for VOₓ film production.
- [1] Li B, Zhang D, Liu Y, Xiang Y, Li Y. Atomic layer deposition of VO2 films with Tetrakis-dimethyl-amino vanadium (IV) as vanadium precursor. Applied Surface Science. 2017;396:214-220. doi:10.1016/j.apsusc.2016.10.044 View Source
- [2] Blanquart T, Niinistö J, Ritala M, Leskelä M. Atomic layer deposition and characterization of vanadium oxide thin films. Chemistry of Materials. 2014;26(8):2589-2595. View Source
